molecular formula C8H14S2 B8577368 5-Ethyl-2,3-dimethyl-2,3-dihydro-1,4-dithiine CAS No. 55789-67-8

5-Ethyl-2,3-dimethyl-2,3-dihydro-1,4-dithiine

Cat. No.: B8577368
CAS No.: 55789-67-8
M. Wt: 174.3 g/mol
InChI Key: BJKIURBWILMARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,3-dimethyl-2,3-dihydro-1,4-dithiine is a useful research compound. Its molecular formula is C8H14S2 and its molecular weight is 174.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55789-67-8

Molecular Formula

C8H14S2

Molecular Weight

174.3 g/mol

IUPAC Name

5-ethyl-2,3-dimethyl-2,3-dihydro-1,4-dithiine

InChI

InChI=1S/C8H14S2/c1-4-8-5-9-6(2)7(3)10-8/h5-7H,4H2,1-3H3

InChI Key

BJKIURBWILMARU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(C(S1)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Example 1(a) is followed using 2,3-butanedithiol and 1-chloro-2-butanone to give 2-ethyl-5,6-dihydro-5,6-dimethyl-1,4-dithiin as a colorless oil, b.p. 55°-58°/0.03-0.05 mm, yield 53%. NMR 1.08 (3t), 1.36 (6d), 2.18 (2q), 2.7-3.1 (2m), 5.78 (1s, broadened) (CDCl3). IR 3000 (shoulder), 2955, 1570, 1440, 1365, 1110, 825, 705.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure of Example 1 (a) is followed using 2,3-butanedithiol and 1-chloro-2-butanone to give 2-ethyl-5,6-dihydro-5,6-dimethyl-1,4-dithiin as a colorless oil, b.p. 55°-58°10.03- 0.05 mm, yield 53%. NMR 1.08 (3t), 1.36 (6d), 2.18 (2q), 2.7-3.1 (2m), 5.78 (1s, broadened) (CDCl 3). IR 3000 (shoulder), 2955, 1570, 1440, 1365, 1110, 825, 705.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.